molecular formula C18H17NO6 B460837 Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 194282-60-5

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No. B460837
CAS RN: 194282-60-5
M. Wt: 343.3g/mol
InChI Key: SQUITTLUNZPGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . Their huge potential in drug discovery has inspired a wide array of synthetic work .


Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .


Chemical Reactions Analysis

The synthesis of these compounds often involves multicomponent reactions (MCRs), which are extremely convergent, producing a remarkably high increase of molecular complexity in just one step .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is synthesized using eco-friendly catalysts, demonstrating its potential in green chemistry. The crystal structure of similar compounds is analyzed to understand the molecular conformation, which aids in the exploration of its applications (Kumar et al., 2018).

Antibacterial Properties

  • This compound has been studied for its antibacterial properties. Synthesis of derivatives of this compound shows significant antibacterial activity, highlighting its potential in medical and pharmaceutical research (Mir & Mulwad, 2009).

Synthesis of Heterocyclic Systems

  • It plays a role in the synthesis of various heterocyclic systems. These systems have diverse applications in chemical and pharmaceutical industries, indicating the compound's versatility in synthetic chemistry (Malzogu et al., 2000).

Organocatalysis

  • The compound is used in organocatalysis, demonstrating efficiency in synthesizing biologically relevant heterocycles. This indicates its potential in facilitating various chemical reactions, particularly in organic synthesis (Abo Elsoud et al., 2019).

Corrosion Inhibition

  • Pyran derivatives, including this compound, have been explored as corrosion inhibitors. This application is significant in the field of industrial chemistry, particularly for protecting metals against corrosion (Saranya et al., 2020).

Multicomponent Reactions

  • It is involved in multicomponent reactions (MCRs), particularly in the synthesis of trifluoromethylated pyrano[4,3-b]pyrans. Such reactions are crucial in developing complex molecules efficiently (Wang et al., 2012).

Green Synthesis and Biological Activities

  • This compound is synthesized using green chemistry principles, emphasizing environmental friendliness in chemical processes. Its derivatives have been evaluated for antibacterial and antioxidant properties, underscoring its relevance in biological and environmental research (Memar et al., 2020).

Fluorescence Properties

  • Some derivatives of this compound exhibit fluorescence properties, suggesting its potential use in material science, particularly in the development of fluorescent materials (Shi et al., 2016).

Biocidal Properties

  • Research on its derivatives indicates biocidal properties against bacteria and fungi, which is significant for developing new antimicrobial agents (Youssef et al., 2011).

Catalytic Applications

  • This compound is used in catalytic applications, particularly in the synthesis of pyrano[3,2-b]pyrans. The use of catalysts in these reactions highlights the compound's role in facilitating chemical transformations (Sarrafi et al., 2015).

Future Directions

Given the wide range of biological activities and the potential in drug discovery, there is a significant interest in the synthetic work of these compounds . The conception of a new modified polycyclic framework based on this core structure has stimulated extensive effort and attention .

properties

IUPAC Name

ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-2-23-18(22)14-13(10-6-4-3-5-7-10)16-15(25-17(14)19)12(21)8-11(9-20)24-16/h3-8,13,20H,2,9,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUITTLUNZPGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Reactant of Route 3
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Reactant of Route 4
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.